Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate
Description
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique heteroatom arrangement: a single oxygen (oxa) atom at position 5 and a nitrogen (aza) atom at position 9 within a spiro[3.5]nonane scaffold. The methyl ester group at position 2 enhances its reactivity for further derivatization. This compound is synthesized via cyclocondensation reactions, as demonstrated in the preparation of 5-oxa-9-azaspiro[3.5]nonane derivatives from amino alcohols and cyclobutanone . Its spirocyclic structure confers rigidity, making it a valuable scaffold in medicinal chemistry for targeting bioactive conformations.
Properties
IUPAC Name |
methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-5-9(6-7)10-3-2-4-13-9/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLANDDYIYGQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)NCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The compound is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Structural and Functional Variations
Table 1: Key Structural Differences Among Spirocyclic Analogues
Pharmacological and Physicochemical Properties
- Steric Profile : Bulky substituents, such as benzyl groups in tert-butyl 8-benzyl-5-oxa-2,8-diazaspiro derivatives, increase steric hindrance, affecting binding affinity to biological targets .
- Bioactivity: Diazaspiro compounds (e.g., 2-phenethyl-7-phenyl-2,7-diazaspiro[3.5]nonane) show nanomolar affinity for sigma receptors, whereas the oxa-aza hybrid may prioritize different target classes due to its mixed heteroatom landscape .
Stability and Derivatization Potential
- Ester Hydrolysis : The methyl ester in the target compound can be hydrolyzed to carboxylic acids or reduced to alcohols, enabling diversification .
- Boc Protection: tert-Butyl-protected analogues (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) exhibit enhanced stability during synthetic modifications, critical for multi-step ligand synthesis .
Biological Activity
Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which presents potential for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
This compound has a molecular formula of C₁₁H₁₃N₁O₃ and a CAS number of 2155856-02-1. Its structure features a spirocyclic arrangement that may influence its interaction with biological targets, enhancing its pharmacological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests have shown that the compound can inhibit the growth of various cancer cell lines, with growth inhibition concentrations (GI50) in the nanomolar range across multiple types of cancer cells, including neuroblastoma and glioblastoma .
Table 1: Summary of Anticancer Activity
| Cell Line | GI50 (nM) | Reference |
|---|---|---|
| Neuroblastoma | 18.9 | |
| Glioblastoma | 200 | |
| NCI 60-cell panel | <15x lower than standard drugs |
The mechanism by which this compound exerts its anticancer effects appears to involve modulation of cellular pathways associated with cell proliferation and apoptosis. The compound may interact with specific receptors or enzymes, leading to altered signaling pathways that promote cell death in malignant cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary data suggest that it may possess significant antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents .
Comparative Analysis
When compared to similar compounds such as Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate and Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate, methyl 5-oxa derivative shows unique biological profiles due to its ester functionality which affects solubility and reactivity. These structural differences may lead to variations in biological activity and therapeutic applications.
Table 2: Comparison of Similar Compounds
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate | Moderate | Low |
| Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate | Low | High |
Case Studies
- Study on Neuroblastoma Cells : A study conducted on neuroblastoma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent against pediatric cancers .
- Biodistribution Studies : Biodistribution studies in animal models have shown promising results regarding the compound's ability to penetrate biological barriers, particularly the blood-brain barrier, suggesting its potential for treating central nervous system tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
